REACTION_CXSMILES
|
O.O.O.O.O.O.O.O.O.O.O.O.[P:13]([O-:17])([O-:16])([O-:15])=[O:14].[Na+:18].[Na+].[Na+].O.O.O.O.O.O.O.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].O.O.[Cl-:38].[Ca+2:39].[Cl-]>O>[P:13]([O-:17])([O-:16])([O-:15])=[O:14].[Na+:18].[Na+:18].[Na+:18].[Cl-:38].[Ca+2:39].[Cl-:38] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14.15,16.17.18.19.20.21.22.23.24.25.26,27.28.29.30.31,33.34.35.36,37.38.39|
|
Name
|
trisodium phosphate dodecahydrate
|
Quantity
|
0.5704 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.O.O.P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
sodium phosphate heptahydrate
|
Quantity
|
0.04024 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.0736 g
|
Type
|
reactant
|
Smiles
|
O.O.[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to provide the proper molarity
|
Type
|
CUSTOM
|
Details
|
Upon combination of the solutions, an ACP colloid composition is produced
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.O.O.O.O.O.O.O.O.O.O.O.[P:13]([O-:17])([O-:16])([O-:15])=[O:14].[Na+:18].[Na+].[Na+].O.O.O.O.O.O.O.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].O.O.[Cl-:38].[Ca+2:39].[Cl-]>O>[P:13]([O-:17])([O-:16])([O-:15])=[O:14].[Na+:18].[Na+:18].[Na+:18].[Cl-:38].[Ca+2:39].[Cl-:38] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14.15,16.17.18.19.20.21.22.23.24.25.26,27.28.29.30.31,33.34.35.36,37.38.39|
|
Name
|
trisodium phosphate dodecahydrate
|
Quantity
|
0.5704 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.O.O.P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
sodium phosphate heptahydrate
|
Quantity
|
0.04024 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.0736 g
|
Type
|
reactant
|
Smiles
|
O.O.[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to provide the proper molarity
|
Type
|
CUSTOM
|
Details
|
Upon combination of the solutions, an ACP colloid composition is produced
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.O.O.O.O.O.O.O.O.O.O.O.[P:13]([O-:17])([O-:16])([O-:15])=[O:14].[Na+:18].[Na+].[Na+].O.O.O.O.O.O.O.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].O.O.[Cl-:38].[Ca+2:39].[Cl-]>O>[P:13]([O-:17])([O-:16])([O-:15])=[O:14].[Na+:18].[Na+:18].[Na+:18].[Cl-:38].[Ca+2:39].[Cl-:38] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14.15,16.17.18.19.20.21.22.23.24.25.26,27.28.29.30.31,33.34.35.36,37.38.39|
|
Name
|
trisodium phosphate dodecahydrate
|
Quantity
|
0.5704 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.O.O.P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
sodium phosphate heptahydrate
|
Quantity
|
0.04024 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.0736 g
|
Type
|
reactant
|
Smiles
|
O.O.[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to provide the proper molarity
|
Type
|
CUSTOM
|
Details
|
Upon combination of the solutions, an ACP colloid composition is produced
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.O.O.O.O.O.O.O.O.O.O.O.[P:13]([O-:17])([O-:16])([O-:15])=[O:14].[Na+:18].[Na+].[Na+].O.O.O.O.O.O.O.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].O.O.[Cl-:38].[Ca+2:39].[Cl-]>O>[P:13]([O-:17])([O-:16])([O-:15])=[O:14].[Na+:18].[Na+:18].[Na+:18].[Cl-:38].[Ca+2:39].[Cl-:38] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14.15,16.17.18.19.20.21.22.23.24.25.26,27.28.29.30.31,33.34.35.36,37.38.39|
|
Name
|
trisodium phosphate dodecahydrate
|
Quantity
|
0.5704 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.O.O.P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
sodium phosphate heptahydrate
|
Quantity
|
0.04024 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.0736 g
|
Type
|
reactant
|
Smiles
|
O.O.[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to provide the proper molarity
|
Type
|
CUSTOM
|
Details
|
Upon combination of the solutions, an ACP colloid composition is produced
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |